

physical appearance and melting point of 2-((2-Nitrophenyl)amino)ethanol

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Compound of Interest

Compound Name: 2-((2-Nitrophenyl)amino)ethanol

Cat. No.: B1581580

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An In-depth Technical Guide to the Physicochemical Characterization of 2-((2-Nitrophenyl)amino)ethanol

Introduction

2-((2-Nitrophenyl)amino)ethanol, with CAS Number 4926-55-0, is an organic compound of significant interest in synthetic chemistry.^[1] Its molecular structure incorporates a nitroaromatic ring, a secondary amine, and a primary alcohol, rendering it a versatile intermediate for the synthesis of more complex molecules. It has applications as a hair dye intermediate and in the preparation of derivatives such as (phenylamino)quinoxalinones, which have been identified as a new class of glycogen phosphorylase inhibitors.^{[2][3]} This guide provides a detailed examination of its key physical properties, with a focus on its appearance and melting point, and establishes a rigorous protocol for experimental verification.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in research and development. The properties of 2-((2-Nitrophenyl)amino)ethanol are summarized below.

Physical Appearance

In its solid state, 2-((2-Nitrophenyl)amino)ethanol is consistently described as a crystalline powder. The color is reported with slight variations, which can be indicative of purity or

crystalline form. Common descriptions include:

- Orange crystal powder[2][4]
- Orange-red crystalline powder[3]
- Yellow to yellow-red or red crystal powder

These descriptions collectively indicate that the compound is a colored, crystalline solid.

Quantitative Data Summary

The key quantitative properties of **2-((2-Nitrophenyl)amino)ethanol** are compiled from various chemical data sources in the table below for ease of reference.

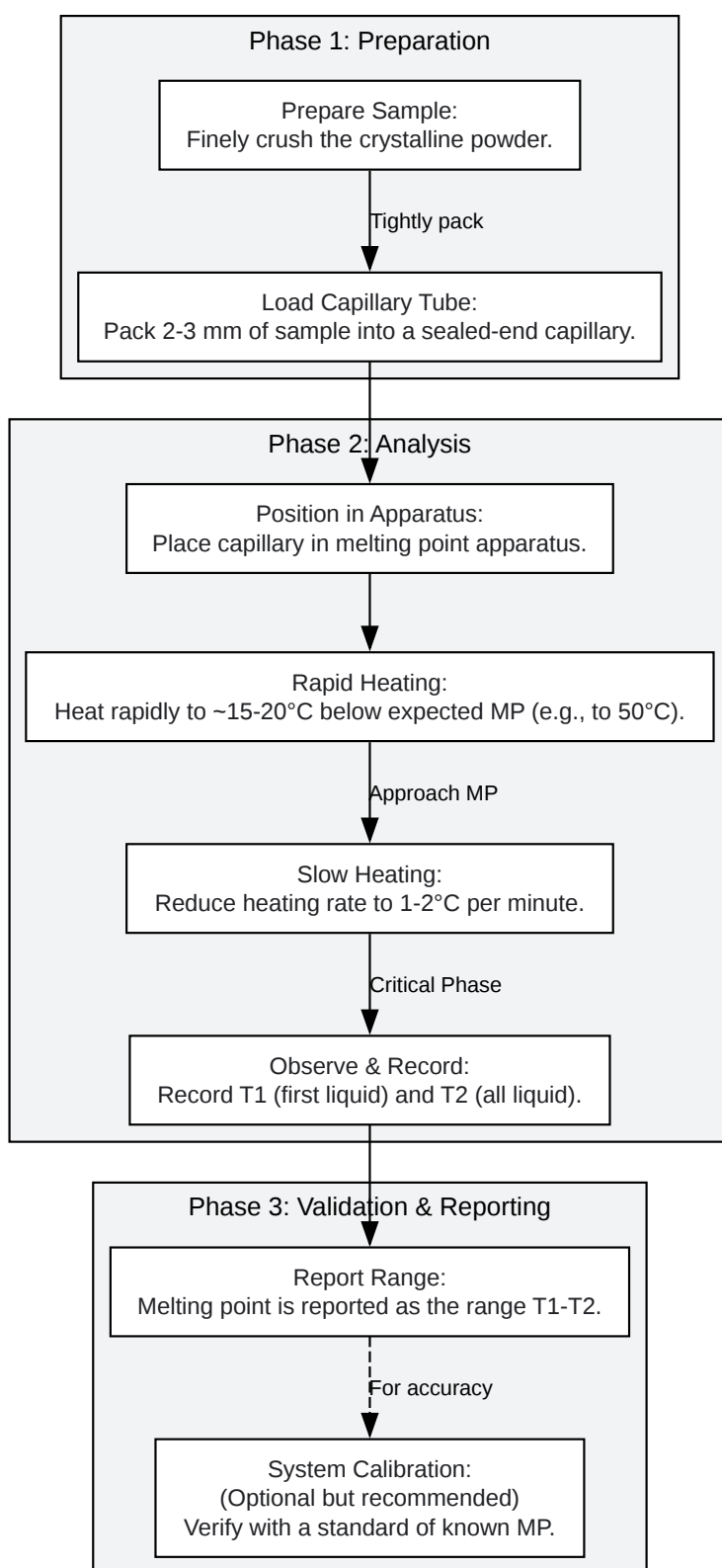
Property	Value	Source(s)
CAS Number	4926-55-0	[1][2][5]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃	[1][2][5]
Molecular Weight	182.18 g/mol	[1][2]
Melting Point	71-73 °C	[2][4]
72-74 °C	[3]	
Boiling Point	376.6 °C at 760 mmHg	[2][4]
Density	1.352 g/cm ³	[2][4]
Water Solubility	1.85 g/L at 20 °C	[2]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[2]

Experimental Protocol: Melting Point Determination

The melting point is a critical parameter for confirming the identity and purity of a crystalline solid. A sharp melting range (typically <1 °C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities. The following protocol outlines a

self-validating method for the precise determination of the melting point of **2-((2-Nitrophenyl)amino)ethanol**.

Workflow for Melting Point Determination



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Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology

- Sample Preparation:
 - Action: Place a small amount of **2-((2-Nitrophenyl)amino)ethanol** onto a clean, dry watch glass. Using a spatula, crush the crystalline powder to a fine consistency.
 - Causality: A fine powder ensures uniform heat transfer throughout the sample, preventing localized superheating and leading to a more accurate and sharper melting range.
- Capillary Loading:
 - Action: Tap the open end of a capillary tube into the powdered sample. Invert the tube and gently tap the sealed end on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.
 - Causality: An appropriate sample height is crucial. Too much sample requires more energy to melt, which can artificially broaden and elevate the observed melting range. Too little sample can be difficult to observe.
- Instrument Setup and Measurement:
 - Action: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
 - Causality: Calibration with a standard of a known, sharp melting point (e.g., benzoic acid) ensures the instrument's thermocouple is accurate, providing a trustworthy measurement.
- Heating and Observation:
 - Action (Rapid Ramp): Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (e.g., heat quickly to ~55°C).
 - Causality: This initial rapid heating saves time without risking overshooting the melting point.
 - Action (Slow Ramp): Once the set temperature is reached, reduce the heating rate to 1-2°C per minute.

- Causality: A slow heating rate is critical to ensure that the sample and the thermometer are in thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high melting point reading.
- Action (Observation & Recording): Observe the sample closely. Record the temperature (T_1) at which the first drop of liquid appears. Continue heating and record the temperature (T_2) at which the entire sample becomes a clear liquid. The melting point is reported as the range $T_1 - T_2$.
- Post-Measurement:
 - Action: Allow the apparatus to cool. Perform a duplicate or triplicate measurement to ensure reproducibility.
 - Causality: Reproducibility is a cornerstone of scientific integrity. Consistent results across multiple measurements validate the obtained melting range for the given sample.

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